N-ethyl-3-hydroxy-4-iodo-N-methylbenzamide
Description
N-Ethyl-3-hydroxy-4-iodo-N-methylbenzamide is a benzamide derivative characterized by a substituted aromatic core with hydroxyl (-OH) and iodine (-I) groups at positions 3 and 4, respectively. The nitrogen atom of the benzamide is further substituted with ethyl (-CH2CH3) and methyl (-CH3) groups.
Properties
IUPAC Name |
N-ethyl-3-hydroxy-4-iodo-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-3-12(2)10(14)7-4-5-8(11)9(13)6-7/h4-6,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZBTVAGLHXFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=C(C=C1)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-hydroxy-4-iodo-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a benzamide derivative followed by the introduction of the ethyl and methyl groups. The reaction conditions often involve the use of iodine and a suitable oxidizing agent to achieve the iodination step. Subsequent steps may require the use of alkylating agents to introduce the ethyl and methyl groups under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-hydroxy-4-iodo-N-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-ethyl-3-oxo-4-iodo-N-methylbenzamide.
Reduction: Formation of N-ethyl-3-hydroxy-N-methylbenzamide.
Substitution: Formation of N-ethyl-3-hydroxy-4-substituted-N-methylbenzamide.
Scientific Research Applications
N-ethyl-3-hydroxy-4-iodo-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-3-hydroxy-4-iodo-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural and Functional Group Variations
The table below compares key structural features, molecular weights, and applications of N-ethyl-3-hydroxy-4-iodo-N-methylbenzamide with analogous compounds:
Key Comparative Insights
Impact of Iodine Substitution
- Target Compound vs. P-MBA : Both compounds feature a 3-iodo substitution, which is critical for receptor binding. In P-MBA, iodine enhances tumor-targeting efficiency in sigma receptor scintigraphy, achieving a tumor-to-background ratio of 2.04 in breast cancer imaging . The hydroxyl group in the target compound may improve solubility compared to P-MBA’s methoxy group but could reduce lipophilicity, affecting membrane permeability.
Alkyl vs. Aromatic Substitutions on Nitrogen
- Target Compound vs. DEET : DEET’s N,N-diethyl group contributes to rapid skin absorption and insect-repellent activity but raises safety concerns due to neurotoxicity at high doses . The target compound’s N-ethyl and N-methyl groups likely reduce metabolic instability compared to DEET’s diethyl moiety.
- Target Compound vs.
Hydroxyl vs. Methoxy Groups
- The hydroxyl group in the target compound may facilitate hydrogen bonding in biological systems, contrasting with the methoxy group in P-MBA and ’s benzyl derivative. However, methoxy groups generally enhance metabolic stability by resisting oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
